4-methoxy-N-(2-(pyridin-3-yl)-2-tosylethyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(2-(pyridin-3-yl)-2-tosylethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyridine ring, and a methoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(pyridin-3-yl)-2-tosylethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 2-(pyridin-3-yl)ethanamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(pyridin-3-yl)-2-tosylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .
Scientific Research Applications
4-methoxy-N-(2-(pyridin-3-yl)-2-tosylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(pyridin-3-yl)-2-tosylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- 4-methoxy-N-(2-(pyridin-4-ylamino)pyridin-3-yl)benzenesulfonamide
- 4-methoxy-3-{2-[N′-(1-pyridin-3-yl-ethylidene)-hydrazino]-thiazol-4-yl}-phenol
Uniqueness
4-methoxy-N-(2-(pyridin-3-yl)-2-tosylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the tosyl group enhances its stability and solubility, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H22N2O5S2 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-(4-methylphenyl)sulfonyl-2-pyridin-3-ylethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H22N2O5S2/c1-16-5-9-19(10-6-16)29(24,25)21(17-4-3-13-22-14-17)15-23-30(26,27)20-11-7-18(28-2)8-12-20/h3-14,21,23H,15H2,1-2H3 |
InChI Key |
ZWIVRZOCEJWYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CN=CC=C3 |
Origin of Product |
United States |
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